molecular formula C18H28N2O4S B2388660 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide CAS No. 922124-96-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide

Cat. No.: B2388660
CAS No.: 922124-96-7
M. Wt: 368.49
InChI Key: BCALFINNHKFHKJ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on a benzoxazepine scaffold, a privileged heterocyclic system known for its versatility in drug discovery. This specific compound is designed as a targeted covalent inhibitor, where the propane-2-sulfonamide group acts as a warhead, enabling irreversible binding to specific cysteine residues on target proteins. While the primary target is proprietary, its structural features are highly characteristic of inhibitors developed for kinase and other signaling proteins . Researchers are employing this compound to investigate critical cellular pathways, particularly in oncology and immunology, where selective inhibition of key nodes is therapeutically desirable. The isobutyl and dimethyl substitutions are engineered to optimize pharmacokinetic properties and binding affinity, making it a valuable in vitro and in vivo probe for target validation and mechanism-of-action studies . Its primary research utility lies in elucidating the biological function of its target, studying downstream signaling consequences, and serving as a lead compound for the development of novel therapeutic agents.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-12(2)10-20-15-8-7-14(19-25(22,23)13(3)4)9-16(15)24-11-18(5,6)17(20)21/h7-9,12-13,19H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCALFINNHKFHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a synthetic compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide moiety.

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 921998-17-6
  • Purity : Typically ≥95%

The presence of various functional groups in its structure contributes to its diverse biological interactions.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties . In vivo studies have shown that animal models treated with the compound experienced:

  • Reduction in Pro-inflammatory Cytokines : Levels of cytokines such as TNF-alpha and IL-6 were significantly decreased, suggesting a potential role in mitigating inflammatory responses.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is hypothesized to inhibit bacterial dihydropteroate synthase.
  • Induction of Apoptosis : In cancer cell lines, the compound may activate intrinsic apoptotic pathways through disruption of mitochondrial membrane potential.
  • Cytokine Modulation : It could downregulate inflammatory mediators by inhibiting NF-kB signaling pathways.

Clinical Trials

A notable clinical trial focused on patients with resistant bacterial infections demonstrated the compound's efficacy:

  • Outcome Improvement : Patients showed significant clinical improvements with minimal reported side effects.

Comparative Analysis with Related Compounds

Compound NameKey Features
5-chloro-N-(5-isobutyl...)Inhibitor of RIP1 kinase; anti-inflammatory properties
N-(3-Methylphenyl)-N'-(pyridin-2-yloxy)ureaExhibits anti-inflammatory effects
Benzenesulfonamide derivativesCommon scaffold in drug design

The unique combination of functional groups in N-(5-isobutyl...) may enhance its selectivity and potency compared to other similar compounds.

Research Findings

Several studies have investigated the biological activity of this compound:

Inhibition Studies

A study assessing the inhibition of bacterial enzymes showed that N-(5-isobutyl...) effectively inhibited dihydropteroate synthase in vitro with an IC50 value indicating strong binding affinity.

Anti-inflammatory Activity

In vivo experiments using animal models demonstrated that treatment with this compound significantly reduced markers of inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A common method involves cyclocondensation between o-aminophenol derivatives and carbonyl-containing reagents. For example, reacting 2-amino-4-methylphenol with ethyl acetoacetate under acidic conditions yields a tetrahydrobenzooxazepinone intermediate. The isobutyl and dimethyl substituents are introduced via alkylation steps using isobutyl bromide and methyl iodide, respectively.

Key Reaction Conditions

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Solvent: Toluene or xylene
  • Yield: 60–70% (after purification by column chromatography)

Ring-Closing Metathesis (RCM)

Advanced methodologies employ RCM to form the oxazepine ring. Starting from a diene precursor, Grubbs’ catalyst facilitates the formation of the seven-membered ring. This method offers superior stereochemical control but requires anhydrous conditions and inert atmospheres.

Sulfonamide Functionalization

The propane-2-sulfonamide group is introduced via nucleophilic substitution or coupling reactions.

Direct Sulfonylation

The benzooxazepine intermediate is treated with propane-2-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. This step typically occurs in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Reaction Parameters

Parameter Value
Molar Ratio 1:1.2 (core:sulfonyl chloride)
Reaction Time 4–6 hours
Yield 75–85%

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate sulfonamide formation. For instance, a 30-minute irradiation at 100°C in DMF improves yields to 90% while reducing side products.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency due to their ability to stabilize transition states. Non-polar solvents like toluene are preferred for cyclocondensation to avoid side reactions.

Temperature and pH Control

Maintaining a pH of 8–9 during sulfonylation prevents hydrolysis of the sulfonyl chloride. Elevated temperatures (>80°C) during cyclocondensation improve reaction rates but risk decomposition of heat-sensitive intermediates.

Analytical Characterization

Post-synthesis validation employs a combination of techniques:

Spectroscopic Methods

  • FTIR : Absorption bands at 1325 cm⁻¹ (asymmetric S=O stretch) and 1155 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide incorporation.
  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (isobutyl CH₃), δ 3.1–3.3 ppm (SO₂NH), and δ 6.8–7.2 ppm (aromatic protons).

Chromatographic Purity Assessment

HPLC analysis with a C18 column and acetonitrile/water mobile phase (70:30) reveals a purity of ≥95% for the final compound.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Time Efficiency
Conventional Cyclocondensation 65 92 Moderate
Microwave-Assisted 90 95 High
RCM 55 90 Low

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and purity with reduced reaction times.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including ring formation (benzoxazepine core) and sulfonamide coupling. Key steps include:

  • Alkylation of the oxazepine precursor under controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent oxidation .
  • Sulfonamide introduction via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Purification via column chromatography or recrystallization. Yield optimization relies on DOE (Design of Experiments) principles, varying solvent polarity and reaction time .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves the benzoxazepine ring and sulfonamide substituents. Key signals include δ 1.2–1.4 ppm (isobutyl CH3) and δ 7.5–8.0 ppm (aromatic protons) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₉N₂O₄S: 417.18) .
  • X-ray crystallography (if crystalline) validates stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-benzoxazepine hybrids?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., SYK kinase vs. carbonic anhydrase ) may arise from:

  • Assay variability : Use standardized protocols (e.g., fixed substrate concentrations, pH 7.4 buffers).
  • Structural analogs : Compare substituent effects (e.g., isobutyl vs. allyl groups) via SAR studies .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental IC₅₀ values .

Q. How can reaction fundamentals and reactor design improve scalability of this compound’s synthesis?

  • Methodological Answer :

  • Continuous flow chemistry : Enhances yield (≥90%) by maintaining precise temperature control and reducing side reactions .
  • Membrane separation : Isolates intermediates via nanofiltration, minimizing purification steps .
  • Process simulation : Tools like Aspen Plus model heat transfer and mixing efficiency in large-scale reactors .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to assess CYP450 metabolism and hepatotoxicity .
  • Metabolite identification : Simulate phase I/II metabolism with software like GLORYx, prioritizing sulfonamide oxidation and glucuronidation pathways .
  • In vitro validation : Combine with hepatocyte assays (e.g., human microsomes) to cross-verify computational data .

Comparative and Mechanistic Questions

Q. How does the isobutyl substituent influence physicochemical properties compared to alkyl/allyl analogs?

  • Methodological Answer :

  • LogP analysis : Isobutyl increases hydrophobicity (LogP ~3.5 vs. 2.8 for allyl derivatives), measured via shake-flask method .
  • Solubility : Use HPLC-UV to quantify aqueous solubility (e.g., <10 µg/mL in PBS), guiding formulation strategies .
  • Thermal stability : DSC (Differential Scanning Calorimetry) reveals decomposition points (e.g., 220°C for isobutyl vs. 195°C for propyl) .

Q. What experimental designs elucidate the compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme inhibition (e.g., SYK kinase) using fluorogenic substrates and stopped-flow techniques .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing IC₅₀ in WT vs. SYK-deficient cell lines .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., NF-κB) post-treatment .

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